

Chemical Identity and IUPAC Nomenclature

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The compound with the molecular formula C14H12N2, commonly known as **Benzalazine**, is systematically named N-(benzylideneamino)-1-phenylmethanimine according to IUPAC nomenclature.[1] It is also referred to as 1,2-Di(phenylmethylidene)hydrazine.

Synonyms:

- Benzaldazine[1][2][3]
- Dibenzalhydrazine[2]
- Benzylideneazine
- 1,4-Diphenyl-2,3-diaza-1,3-butadiene
- NSC 3269

Physicochemical and Spectroscopic Data

Benzalazine is a pale yellow crystalline solid. A summary of its key quantitative data is presented in the tables below.

Table 1: Physical and Chemical Properties of Benzalazine



Property	Value	Referer
Molecular Formula	C14H12N2	
Molecular Weight	208.26 g/mol	
Melting Point	92-94 °C	
Appearance	Pale Yellow Solid	
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol	_
CAS Number	588-68-1	-

Experimental Protocols: Synthesis of Benzalazine

Detailed experimental procedures for the synthesis of **Benzalazine** are crucial for researchers. Two common methods are provided below.

Classical Synthesis from Benzaldehyde and Hydrazine Sulfate

This procedure is adapted from Organic Syntheses.

Materials:

- Hydrazine sulfate (powdered)
- 28% Aqueous ammonia
- Benzaldehyde
- 95% Ethyl alcohol

Procedure:

• In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 240 g (1.85 moles) of powdered hydrazine sulfate in 1.8 liters of water and 230 cc (207 g, 3.4 moles) of 28% aqueous ammonia.



- Once the hydrazine sulfate has dissolved, add 440 cc (460 g, 4.35 moles) of benzaldehyde from a separatory funnel over a period of four to five hours with vigorous stirring.
- Continue stirring the mixture for an additional two hours after the addition is complete.
- Filter the precipitated **benzalazine** with suction and wash it with water. Press the product thoroughly on a Büchner funnel to remove excess water.
- Recrystallize the crude product from 800 cc of boiling 95% ethyl alcohol.
- Upon cooling, the azine separates as yellow needles. The yield is typically 350–360 g (91–94% of the theoretical amount).
- Dry the final product in a vacuum desiccator over calcium chloride. The purified benzalazine should have a melting point of 92–93°C.

Green Synthesis of Benzalazine

A more environmentally friendly synthesis method has been developed that avoids the direct use of hydrazine hydrate.

Materials:

- Benzaldehyde
- Ammonium carbonate
- 30% Hydrogen peroxide
- Acetonitrile
- Ethanol

Procedure:

• A mixture of benzaldehyde (1 mmol), ammonium carbonate (0.5 mmol), and 30% hydrogen peroxide (0.5 mmol) is dissolved in acetonitrile (5 ml).



- The reaction mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC) using an ethyl acetate/n-hexane (3:7) mobile phase.
- After the reaction is complete, the mixture is cooled to room temperature.
- The resulting precipitate is collected by suction filtration, washed with water, and dried under vacuum.
- The dried yellow solid is recrystallized from ethanol to afford the pure **benzalazine** product as yellow crystals. This method is reported to give excellent yields.

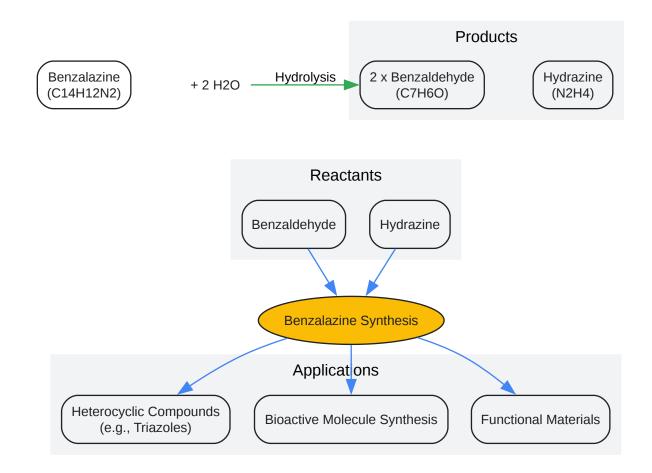
Chemical Reactivity and Applications

Azines, including **Benzalazine**, are versatile intermediates in organic synthesis.

Hydrolysis

Azines can be hydrolyzed back to their constituent carbonyl compounds and hydrazine. This reactivity is fundamental to their chemistry.





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References

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- 2. CAS 588-68-1: Benzalazine | CymitQuimica [cymitquimica.com]
- 3. usbio.net [usbio.net]
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[https://www.benchchem.com/product/b3423234#iupac-name-for-c14h12n2-azine-compound]

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